molecular formula C29H21BrN2O4 B15149462 methyl 4-{3-bromo-4-[(2-cyanobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate

methyl 4-{3-bromo-4-[(2-cyanobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate

Cat. No.: B15149462
M. Wt: 541.4 g/mol
InChI Key: FOLRIWCXUJQRHV-UHFFFAOYSA-N
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Description

Methyl 4-{3-bromo-4-[(2-cyanobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of methyl 4-{3-bromo-4-[(2-cyanobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate involves several steps, typically starting with the preparation of the indeno[1,2-b]pyridine core. This can be achieved through a series of cyclization reactions. . Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

Methyl 4-{3-bromo-4-[(2-cyanobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. For example, it may inhibit specific enzymes by binding to their active sites or modulate receptor activity by interacting with binding sites. The exact pathways involved can vary depending on the specific application and target molecule .

Comparison with Similar Compounds

Similar compounds include other indeno[1,2-b]pyridine derivatives, which share the core structure but differ in the substituents attached to the ring system. These compounds can have varying biological activities and chemical properties, making them useful for comparative studies. Examples include:

Each of these compounds has unique features that can be leveraged for specific applications, highlighting the versatility and potential of this class of molecules.

Properties

Molecular Formula

C29H21BrN2O4

Molecular Weight

541.4 g/mol

IUPAC Name

methyl 4-[3-bromo-4-[(2-cyanophenyl)methoxy]phenyl]-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate

InChI

InChI=1S/C29H21BrN2O4/c1-16-24(29(34)35-2)25(26-27(32-16)20-9-5-6-10-21(20)28(26)33)17-11-12-23(22(30)13-17)36-15-19-8-4-3-7-18(19)14-31/h3-13,25,32H,15H2,1-2H3

InChI Key

FOLRIWCXUJQRHV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)C3=CC=CC=C3C2=O)C4=CC(=C(C=C4)OCC5=CC=CC=C5C#N)Br)C(=O)OC

Origin of Product

United States

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